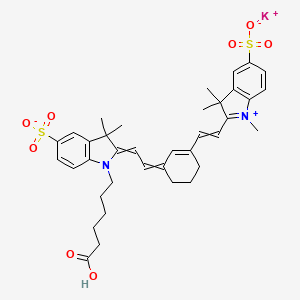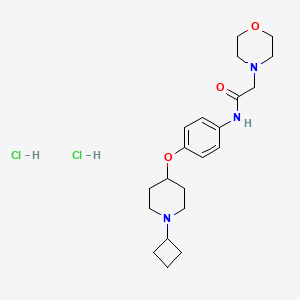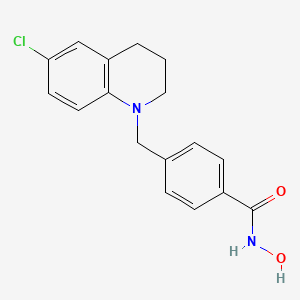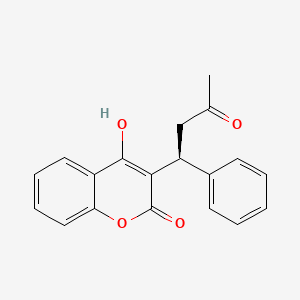
SB 205607 dihydrobromide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Le dihydrobromure de SB 205607 a une large gamme d'applications en recherche scientifique:
Chimie: Utilisé comme outil pour étudier les relations structure-activité des agonistes du récepteur delta des opioïdes.
Biologie: Étudié pour ses effets neuroprotecteurs et ses applications thérapeutiques potentielles dans les maladies neurodégénératives.
Médecine: Exploré pour son potentiel dans le traitement de l'accident vasculaire cérébral ischémique et d'autres affections impliquant des dommages neuronaux.
Industrie: Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant le récepteur delta des opioïdes
Mécanisme d'action
Le dihydrobromure de SB 205607 exerce ses effets en se liant sélectivement au récepteur delta des opioïdes. Cette liaison inhibe l'accumulation d'adénosine monophosphate cyclique (AMPc) dans les cellules exprimant le récepteur delta des opioïdes, conduisant à des effets neuroprotecteurs. Le composé réduit également le volume de l'infarctus dans les modèles d'accident vasculaire cérébral ischémique et améliore la survie et les performances neurocomportementales .
Mécanisme D'action
Target of Action
SB 205607 dihydrobromide, also known as TAN-67 dihydrobromide, is a potent and selective non-peptidic δ-opioid receptor agonist . The δ-opioid receptor is one of the three major types of opioid receptors found in the nervous system, the others being μ and κ receptors . This receptor plays a crucial role in mediating pain perception and mood .
Mode of Action
This compound interacts with the δ-opioid receptor, triggering a series of intracellular events . It has a high potency for the inhibition of forskolin-stimulated cAMP accumulation at human delta-opioid receptors expressed by intact Chinese hamster ovary cells . This interaction results in a decrease in the perception of pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the opioid signaling pathway . By acting as an agonist at the δ-opioid receptor, it modulates the perception of pain. The downstream effects of this interaction include a reduction in the release of neurotransmitters involved in pain transmission .
Pharmacokinetics
The compound is soluble in water and dmso , which may influence its bioavailability.
Result of Action
This compound has a neuroprotective effect . In animal models, it has been shown to reduce infarct volume in ischemic brain injury in a dose-dependent manner . It also improves survival and neurobehavioral performance after ischemia/reperfusion . Furthermore, it increases both total APP and mature APP (APPm) levels and reduces β-secretase activity .
Action Environment
It’s worth noting that the compound is stable at room temperature and should be stored at 4°c, away from moisture . These conditions may influence the compound’s action and stability.
Analyse Biochimique
Biochemical Properties
SB 205607 dihydrobromide plays a crucial role in biochemical reactions by selectively binding to δ-opioid receptors. It has a high affinity for these receptors with a K_i value of 0.647 nM . The compound interacts with various biomolecules, including enzymes and proteins involved in the opioid signaling pathway. Specifically, this compound inhibits forskolin-stimulated cAMP accumulation in cells expressing human delta-opioid receptors . This interaction is essential for its neuroprotective effects.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in in vitro studies, this compound has been shown to reduce infarct volume in brain injury models . It also improves survival and neurobehavioral performance in animal models of ischemic stroke . Additionally, the compound increases levels of total amyloid precursor protein (APP) and mature APP, which are crucial for neuronal health .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to δ-opioid receptors with high affinity. This binding inhibits the accumulation of cAMP, a secondary messenger involved in various cellular processes . The compound’s selective activation of δ-opioid receptors leads to neuroprotective effects, including reduced neuronal cell death and improved functional recovery after ischemic events . Furthermore, this compound reduces β-secretase activity, which is associated with amyloid plaque formation in neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature and can be stored at 4°C for extended periods . In in vivo studies, a single intravenous injection of this compound has been shown to reduce infarct volume in a dose-dependent manner . The compound’s neuroprotective effects are observed at early time points, such as 6 hours post-administration, and include increased levels of APP and reduced β-secretase activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving adult male mice, intravenous administration of the compound at doses ranging from 1.5 to 4.5 mg/kg resulted in a dose-dependent reduction in infarct volume . At a dose of 3 mg/kg, this compound significantly improved survival and neurobehavioral performance compared to vehicle-treated mice . Higher doses may lead to adverse effects, and the optimal dosage must be carefully determined based on the specific experimental conditions .
Metabolic Pathways
This compound is involved in metabolic pathways related to opioid signaling. The compound interacts with δ-opioid receptors, leading to the inhibition of cAMP accumulation and modulation of downstream signaling pathways . These interactions are crucial for its neuroprotective effects and influence metabolic flux and metabolite levels in cells expressing δ-opioid receptors .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s high affinity for δ-opioid receptors facilitates its localization to areas with high receptor expression . This selective distribution is essential for its targeted neuroprotective effects in ischemic stroke models .
Subcellular Localization
The subcellular localization of this compound is primarily associated with δ-opioid receptors on the cell membrane . The compound’s binding to these receptors triggers downstream signaling events that lead to its neuroprotective effects. Additionally, this compound may undergo post-translational modifications that influence its activity and function within specific cellular compartments .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du dihydrobromure de SB 205607 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications des groupes fonctionnels pour obtenir la sélectivité et la puissance souhaitées. La voie de synthèse exacte et les conditions réactionnelles sont exclusives et ne sont pas divulguées publiquement en détail .
Méthodes de production industrielle: La production industrielle de dihydrobromure de SB 205607 implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié en utilisant des techniques telles que la cristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions: Le dihydrobromure de SB 205607 subit principalement des réactions typiques des composés organiques avec des groupes fonctionnels similaires. Ces derniers comprennent:
Oxydation: Conversion des groupes hydroxyle en groupes carbonyle.
Réduction: Réduction des groupes carbonyle en groupes hydroxyle.
Substitution: Réactions de substitution nucléophile impliquant le cycle aromatique.
Réactifs et conditions courants:
Oxydation: Agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction: Agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Réactifs comme les halogènes ou les nucléophiles en conditions acides ou basiques.
Produits principaux: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation des groupes hydroxyle produirait des composés contenant des carbonyles, tandis que les réactions de substitution pourraient introduire divers groupes fonctionnels sur le cycle aromatique .
Comparaison Avec Des Composés Similaires
Composés similaires:
- Dihydrobromure de SB 205607 (TAN-67)
- TAN-67
- Agonistes du récepteur delta des opioïdes
Unicité: Le dihydrobromure de SB 205607 est unique en raison de sa forte sélectivité et affinité pour le récepteur delta des opioïdes. Cette sélectivité en fait un outil précieux dans la recherche, permettant des études précises des effets médiés par le récepteur delta des opioïdes sans interférence significative d'autres récepteurs opioïdes .
Propriétés
IUPAC Name |
3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O.2BrH/c1-25-10-9-23(18-6-4-7-20(26)13-18)14-22-17(12-19(23)15-25)11-16-5-2-3-8-21(16)24-22;;/h2-8,11,13,19,26H,9-10,12,14-15H2,1H3;2*1H/t19-,23+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXFBFMLKRAWEU-YJKXCHRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC3=NC4=CC=CC=C4C=C3CC2C1)C5=CC(=CC=C5)O.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]2(CC3=NC4=CC=CC=C4C=C3C[C@H]2C1)C5=CC(=CC=C5)O.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid](/img/structure/B611074.png)


![4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B611085.png)

